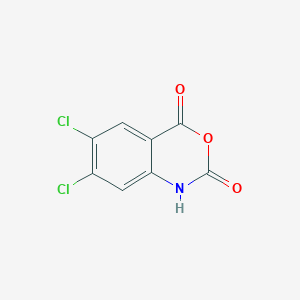

4,5-Dichloroisatoic anhydride

Description

Historical Evolution of Isatoic Anhydride (B1165640) Chemistry and its Seminal Discoveries

The journey of isatoic anhydride chemistry began in 1883 when Friedländer and Wleügel first synthesized the parent compound from anthranil (B1196931) and ethyl chloroformate, initially naming it anthranilic carboxylic acid. tezu.ernet.in The name "isatoic acid" was later proposed by Kolbe, who synthesized it through the oxidation of isatin (B1672199). tezu.ernet.in Finally, in 1899, Erdmann recommended the name "isatoic anhydride," which has been adopted since. tezu.ernet.in

Early research focused on understanding the fundamental reactivity of the isatoic anhydride ring system. A key discovery was its susceptibility to nucleophilic attack, leading to ring-opening and the formation of anthranilic acid derivatives. wikipedia.org This reactivity became the cornerstone of its synthetic utility. Over the years, numerous methods for the synthesis of isatoic anhydrides have been developed, including the reaction of anthranilic acid with phosgene (B1210022), the oxidation of isatins, and more recently, palladium-catalyzed carbonylation reactions. wikipedia.orgnih.govacs.orgacs.org

Strategic Importance of Isatoic Anhydrides as Synthetic Intermediates in Organic Chemistry

Isatoic anhydrides are highly valued as precursors in organic synthesis due to their ability to generate a variety of complex molecules. researchgate.netanshulchemicals.com They serve as key building blocks for the synthesis of numerous heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically significant scaffolds. tezu.ernet.inresearchgate.net The reaction of isatoic anhydrides with amines, for instance, provides a straightforward route to 2-aminobenzamides, which are themselves versatile intermediates. wikipedia.org

The release of carbon dioxide upon ring-opening is a characteristic and often advantageous feature of isatoic anhydride reactions, driving the formation of desired products. wikipedia.org Their utility extends to various industrial applications, including the production of agrochemicals, dyes, and pigments. acs.org

Significance of Halogenated Isatoic Anhydride Derivatives in Advanced Synthesis

The introduction of halogen atoms onto the isatoic anhydride ring significantly influences its reactivity and provides handles for further functionalization. Halogenated derivatives, such as chlorinated and brominated isatoic anhydrides, are crucial in the synthesis of compounds with specific biological activities. semanticscholar.orgacs.org The presence of halogens can alter the electronic properties of the molecule, affecting reaction rates and regioselectivity.

For example, the synthesis of 5,7-dihalogenoisatoic anhydrides and their reactions with ammonia (B1221849) and amines have been studied to produce halogenated benzoyleneureas and aminobenzamides. acs.org The reaction of 5,7-dichloroisatoic anhydride with ammonia, for instance, was found to yield 6,8-dichlorobenzoylurea. acs.orgprepchem.com Similarly, chlorine-substituted isatoic anhydrides have been used to synthesize chlorinated anthranilic acid amides, albeit sometimes in moderate yields. prepchem.com The development of methods for direct halogenation of quinazolinone precursors, which can be derived from isatoic anhydrides, further highlights the importance of these halogenated intermediates. semanticscholar.org

Research Context and Specific Scholarly Focus on 4,5-Dichloroisatoic Anhydride

This compound is a specific derivative that has garnered attention in synthetic and medicinal chemistry. evitachem.com Its synthesis can be achieved by reacting 2-amino-4,5-dichlorobenzoic acid with phosgene. google.com This compound serves as a precursor for various complex molecules.

Research involving this compound often focuses on its reactivity with different nucleophiles to create novel compounds with potential biological applications. For instance, its reaction with thiosemicarbazide (B42300) and various amines has been explored to synthesize new carboxylic acid derivatives, phthalimides, and dicarboxylic acids. nih.govmdpi.com These studies often involve detailed spectroscopic analysis and computational studies to understand the chemical and physical properties of the resulting products. nih.govmdpi.com

The dichlorinated nature of this specific isatoic anhydride derivative makes it a valuable intermediate in the development of new chemical entities, particularly in the fields of pharmaceuticals and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77423-12-2 |

|---|---|

Molecular Formula |

C8H3Cl2NO3 |

Molecular Weight |

232.02 g/mol |

IUPAC Name |

6,7-dichloro-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H3Cl2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |

InChI Key |

MTUCHZCPDFRNAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)OC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isatoic Anhydride Systems

Established Routes to the Isatoic Anhydride (B1165640) Scaffold

The formation of the isatoic anhydride ring system is a cornerstone of heterocyclic chemistry, providing a versatile intermediate for a wide range of more complex molecules. The primary precursors for this scaffold are isatins and anthranilic acids, each offering distinct pathways to the desired anhydride.

Oxidative Cyclization of Isatins to Isatoic Anhydrides

The conversion of isatins to isatoic anhydrides involves an oxidative ring expansion. This process requires an oxidant capable of inserting an oxygen atom between the two carbonyl groups of the isatin (B1672199) core without cleaving the aromatic ring. orgsyn.org The choice of oxidizing agent is critical to the success of this transformation.

Historically, strong oxidizing agents have been employed for the synthesis of isatoic anhydrides from isatins. Chromic acid (H₂CrO₄), often generated in situ from sources like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in aqueous acid, is a classic reagent for this purpose. quora.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction involves the oxidation of the α-dicarbonyl moiety of the isatin. researchgate.net

Peroxycarboxylic acids represent another class of effective oxidants for this transformation. wikipedia.org These reagents, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA), can successfully oxidize isatins to their corresponding isatoic anhydrides. orgsyn.org A notable example is the preparation of substituted isatoic anhydrides by reacting an isatin with hydrogen peroxide in an acidic medium, which forms a peroxy acid in situ. google.comgoogle.com For instance, 5,7-dichloroisatin (B1293616) can be treated with a hydrogen peroxide solution in a mixture of acetic acid and sulfuric acid. The temperature is carefully controlled, and upon reaction, the desired 6,8-dichloroisatoic anhydride precipitates from the solution. google.com

In a move towards more environmentally benign synthetic methods, the use of the urea-hydrogen peroxide (UHP) complex has emerged as a safe and effective alternative to traditional oxidants. researchgate.net UHP is a stable, solid source of hydrogen peroxide that is easier and safer to handle than its liquid counterpart. vjol.info.vn The oxidation of various substituted isatins using UHP in an acetic anhydride/acetic acid solvent system provides excellent yields of the corresponding isatoic anhydrides. researchgate.net

The application of ultrasonic irradiation has been shown to dramatically accelerate this green oxidation process. nih.gov When the oxidation of isatins with the UHP complex is conducted under ultrasound, reaction times are significantly reduced from many hours to minutes, while still achieving high yields and purity. researchgate.netsemanticscholar.org This combination of a green oxidant and an energy-efficient technique represents a significant advancement in the synthesis of isatoic anhydrides. rsc.org

The table below summarizes the results from a study on the synthesis of various isatoic anhydrides from isatins using the urea-hydrogen peroxide complex, both with and without ultrasonic irradiation, demonstrating the remarkable rate enhancement provided by ultrasound. researchgate.net

| Substituent on Isatin | Method | Reaction Time | Yield (%) |

| 5-H | Conventional | 24 h | 98 |

| 5-H | Ultrasound | 30 min | 98 |

| 5-F | Conventional | 24 h | 73 |

| 5-F | Ultrasound | 25 min | 82 |

| 5-Cl | Conventional | 24 h | 91 |

| 5-Cl | Ultrasound | 90 min | 97 |

| 5-Me | Conventional | 120 min | 56 |

| 5-Me | Ultrasound | 20 min | 70 |

| 5-NO₂ | Conventional | 24 h | 75 |

| 5-NO₂ | Ultrasound | 35 min | 75 |

Carbonyl Transfer Strategies from Substituted Anthranilic Acids

The most direct and widely used method for synthesizing isatoic anhydrides, including 4,5-Dichloroisatoic anhydride, involves the cyclization of the corresponding substituted anthranilic acid. This transformation is achieved by introducing a carbonyl group that links the amino and carboxylic acid functionalities.

Phosgene (B1210022) (COCl₂) is the quintessential reagent for converting anthranilic acids to isatoic anhydrides. wikipedia.org The synthesis of this compound, for example, is accomplished by reacting 4,5-dichloroanthranilic acid with phosgene. semanticscholar.org This reaction leverages the high electrophilicity of phosgene to acylate the amino group, followed by an intramolecular cyclization that eliminates HCl to form the anhydride ring. The reaction can be carried out in various solvent systems, including water and tetrahydrofuran (B95107) (THF). orgsyn.orgsemanticscholar.org

Due to the extreme toxicity and handling difficulties associated with gaseous phosgene, safer solid equivalents have been developed. Triphosgene (B27547), a solid crystalline compound, serves as a convenient substitute, releasing phosgene in situ. It can be used effectively for the synthesis of this compound from its corresponding anthranilic acid, mitigating some of the risks of using phosgene directly. semanticscholar.org

1,1'-Carbonyldiimidazole (CDI) is another valuable and much safer alternative carbonylating agent. orgsyn.orgwikipedia.orgchemicalbook.com It reacts with carboxylic acids and amines and is used in the synthesis of esters, amides, and anhydrides. orgsyn.orgwipo.int The cyclization of anthranilic acids to isatoic anhydrides can be achieved using CDI, avoiding the hazards of phosgene-based reagents. nih.gov Other phosgene equivalents like diethyl carbonate and ethyl chloroformate have also been utilized in these carbonyl transfer strategies. orgsyn.org

Beyond phosgene and its direct equivalents, other strategies have been developed to effect the carbonylation of anthranilic acids. Transition-metal catalysis offers a phosgene-free route. For example, palladium(II)-catalyzed carbonylation of a 4,5-dichloroaniline derivative using carbon monoxide (CO) as the carbonyl source can produce this compound. semanticscholar.org This process typically involves an oxidant and proceeds through a urea (B33335) intermediate that cyclizes to the final product. semanticscholar.org Palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides has also been shown to produce related benzoxazinone (B8607429) derivatives. umich.edu

Another alternative involves the use of alkylcarbamates derived from anthranilic acids. These intermediates can be cyclized to isatoic anhydrides using reagents like phosphorus tribromide (PBr₃). Furthermore, phenylcarbamates of anthranilic acids can be converted to isatoic anhydrides simply by heating, which drives the cyclization and formation of the anhydride ring without the need for additional harsh reagents. google.com

Thermal or Chemical Cyclization of Phthalamic Acid Derivatives

The formation of the isatoic anhydride ring system can be achieved through the cyclization of appropriate ortho-substituted benzene (B151609) derivatives. Phthalamic acids, which are monoamides of phthalic acid, serve as potential precursors. The general principle involves an intramolecular condensation reaction where the amide nitrogen attacks a carboxylic acid derivative (or a pre-activated form) to form the heterocyclic ring.

While the Hofmann rearrangement of phthalamide, derived from phthalic anhydride and ammonia (B1221849), is a well-established route to anthranilic acid, specific conditions can favor cyclization to the anhydride. sciencemadness.org A continuous process for producing isatoic anhydrides involves the two-stage reaction of phthalamic acid alkali salts with alkali hypohalites. google.com This method highlights a chemical pathway where the phthalamic acid derivative is converted to the final isatoic anhydride structure.

The reaction typically requires dehydrating agents or thermal conditions to facilitate the removal of a water molecule and promote ring closure. The choice of cyclizing agent is critical. For instance, reacting anthranilic acids with phosgene or its safer equivalents like triphosgene is a common method to form the isatoic anhydride ring. nih.gov This can be viewed as an extension of the cyclization concept, where the amine of anthranilic acid first forms a carbamoyl (B1232498) chloride or related intermediate, which then readily cyclizes.

Synthesis via Azide (B81097) Intermediates from Phthalic Acid/Anhydride

A sophisticated and often high-yield approach to isatoic anhydrides involves the use of azide intermediates, proceeding through a Curtius-type rearrangement. This method circumvents the use of highly toxic phosgene. The reaction typically starts with phthalic anhydride, which is treated with an azide source.

Initially, hydrazoic acid in the presence of concentrated sulfuric acid was used, but this method co-produces benzimidazolone. researchgate.net A significant improvement was the introduction of trimethylsilyl (B98337) azide (TMS-N₃), which reacts efficiently with phthalic anhydride in neutral organic solvents like benzene. researchgate.netresearchgate.net The proposed mechanism involves the initial attack of the azide on the anhydride to form an acyl azide intermediate. Upon heating, this intermediate undergoes a Curtius rearrangement, losing nitrogen gas (N₂) to form an isocyanate. This isocyanate is in equilibrium with a ketene (B1206846) intermediate, which rapidly cyclizes intramolecularly to yield the stable isatoic anhydride ring system. researchgate.net

A notable advantage of this route is its applicability to substituted phthalic anhydrides, allowing for the synthesis of a variety of isatoic anhydride derivatives. However, a potential drawback when using unsymmetrically substituted phthalic anhydrides is the formation of two regioisomeric products, which may require separation. researchgate.net This method has been adapted for green chemistry approaches, utilizing microwave irradiation to accelerate the reaction. researchgate.net

Design and Optimization of Synthetic Pathways for this compound

The synthesis of this compound requires careful planning, focusing on the introduction of the two chlorine atoms at the desired positions on the aromatic ring, followed by the formation of the heterocyclic anhydride structure.

Precursor Selection and Preparation for Dichloro-Substitution

The selection of a suitable starting material is paramount for an efficient synthesis. The primary strategies involve either starting with a pre-chlorinated benzene ring or introducing the chlorine atoms onto a suitable precursor.

Starting from Dichlorinated Precursors: The most direct routes begin with commercially available or synthetically accessible dichlorinated compounds.

4,5-Dichlorophthalic Acid: This compound is a key precursor. It can be prepared by methods such as the chlorination of sodium phthalate (B1215562) in an aqueous solution using antimony salts as a catalyst or by the hydrolysis of its corresponding diester, dimethyl 4,5-dichlorophthalate. researchgate.net Once obtained, 4,5-dichlorophthalic acid can be converted to 4,5-dichlorophthalic anhydride, for example, by refluxing with acetic anhydride. This anhydride can then be used in reactions, such as the azide-mediated synthesis described in section 2.1.4, to yield this compound.

4,5-Dichloroanthranilic Acid: This is another ideal starting material. It can be directly cyclized using phosgene or a phosgene equivalent to give the target molecule. The synthesis of 4,5-dichloroanthranilic acid itself can be challenging. A potential route involves the multi-step transformation of 3,4-dichlorotoluene. 3,4-Dichlorotoluene can be produced by the direct chlorination of p-chlorotoluene. google.com Subsequent oxidation of the methyl group to a carboxylic acid, followed by nitration and reduction of the nitro group, would lead to the desired substituted anthranilic acid. Direct chlorination of anthranilic acid often leads to other isomers like 3,5-dichloroanthranilic acid. sigmaaldrich.com

Chlorination of Phthalic Anhydride/Acid: An alternative strategy is the direct chlorination of phthalic anhydride. This approach often yields a mixture of isomers. Vapor-phase chlorination has been shown to favor the formation of 4-chlorophthalic anhydride, but further chlorination can lead to a complex mixture of dichlorinated products. Lewis acid-catalyzed chlorination in a molten state also produces mixtures of mono- and polychlorinated isomers.

Reaction Condition Optimization for High Yield and Purity of this compound

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, thus ensuring high purity. Key parameters that require careful control include temperature, solvent, catalyst, and reaction time.

A one-pot synthesis of isatoic anhydride from phthalic anhydride has been reported with yields exceeding 94% and purity over 99% by strictly controlling reaction temperatures at each step. sciencemadness.org Applying similar principles to the 4,5-dichloro derivative is essential. For instance, in the cyclization of a 4,5-dichloroanthranilic acid precursor using a phosgenating agent, controlling the temperature can prevent side reactions such as the formation of ureas or other polymeric materials.

The choice of solvent is also critical. Solvents like glacial acetic acid and dimethylformamide (DMF) are commonly used for reactions involving isatoic anhydride precursors. The polarity and boiling point of the solvent can influence reaction rates and selectivity. Purification of the final product is also a key consideration. Recrystallization from a suitable solvent is often employed to remove impurities. The table below summarizes key parameters and their potential impact on the synthesis.

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts or decomposition. | Identify the optimal temperature range that maximizes yield without compromising purity. |

| Solvent | Influences solubility of reactants and intermediates, and can affect the reaction mechanism. | Select a solvent that provides good solubility and favors the desired reaction pathway. |

| Catalyst | Can significantly increase the reaction rate and may influence regioselectivity in chlorination steps. | Choose a catalyst that is highly active and selective for the desired transformation. |

| Reactant Stoichiometry | The molar ratio of reactants can determine the extent of reaction and the formation of byproducts. | Determine the ideal ratio of reactants to ensure complete conversion of the limiting reagent. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can promote byproduct formation. | Establish the minimum time required for the reaction to reach completion. |

Green Chemistry Considerations in the Synthesis of Halogenated Isatoic Anhydrides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated isatoic anhydrides, several strategies can be employed to create more sustainable and safer methodologies.

Safer Reagents: A primary concern in traditional isatoic anhydride synthesis is the use of highly toxic and corrosive phosgene. nih.gov Green chemistry encourages the use of less hazardous alternatives. Diphosgene and triphosgene are safer, easier-to-handle substitutes, although they still pose significant hazards. Non-phosgene routes, such as the azide-based method or palladium-catalyzed carbonylation of anilines, represent significant advances in this area. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in green synthesis.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products by minimizing side reactions. The synthesis of isatoic anhydrides from carboxylic anhydrides and trimethylsilyl azide has been successfully performed under microwave irradiation, often in solvent-free "dry media" conditions on a solid support like basic alumina. researchgate.net

Sonochemistry (Ultrasound): The use of ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This has been applied to the synthesis of various heterocyclic compounds and can be a viable method for promoting the cyclization steps in the formation of isatoic anhydrides. google.com

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product (high atom economy) and minimizes waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable. A one-pot process for isatoic anhydride from phthalic anhydride has been shown to minimize industrial operations and reduce waste, leading to high yield and purity. sciencemadness.org Applying this concept to the synthesis of this compound could significantly improve its environmental footprint.

Mechanistic Insights and Chemical Reactivity of Isatoic Anhydride Derivatives

Nucleophilic Acyl Substitution Reactions of the Anhydride (B1165640) Ring

The core reactivity of 4,5-dichloroisatoic anhydride involves nucleophilic acyl substitution at the carbonyl carbons of the anhydride moiety. The general mechanism proceeds via a tetrahedral intermediate, followed by the cleavage of a carbon-oxygen bond, leading to the opening of the heterocyclic ring.

Reaction with Oxygen-Centered Nucleophiles (e.g., Alcohols, Water)

The reaction of this compound with oxygen-centered nucleophiles, such as water (hydrolysis) or alcohols (alcoholysis), results in the formation of 2-amino-4,5-dichlorobenzoic acid derivatives.

In the presence of water, this compound undergoes hydrolysis to yield 2-amino-4,5-dichlorobenzoic acid. This reaction typically proceeds under mild conditions. chemguide.co.ukyoutube.com The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by ring opening. youtube.comlibretexts.org

When treated with alcohols, this compound is converted to the corresponding 2-amino-4,5-dichlorobenzoate esters. libretexts.orglibretexts.orgchemguide.co.uk This reaction, known as alcoholysis, is often carried out by heating the anhydride in the presence of the desired alcohol. chemguide.co.ukchemguide.co.uk The reaction provides a straightforward route to various ester derivatives.

Table 1: Reaction of this compound with Oxygen-Centered Nucleophiles

| Nucleophile | Product |

|---|---|

| Water (H₂O) | 2-amino-4,5-dichlorobenzoic acid |

Reaction with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-centered nucleophiles, such as primary amines and hydrazines, react readily with this compound to form a variety of nitrogen-containing heterocyclic compounds. These reactions are fundamental in the synthesis of quinazolines and related structures.

The reaction with primary amines initially forms a 2-aminobenzamide (B116534) intermediate, which can then undergo further reactions. For instance, in the presence of a suitable one-carbon source, this intermediate can cyclize to form quinazolin-4-ones. nih.gov Three-component reactions involving this compound, an amine, and an aldehyde are a common strategy for synthesizing 2,3-dihydroquinazolin-4(1H)-ones.

Hydrazine (B178648) and its derivatives also serve as potent nucleophiles in reactions with isatoic anhydrides. organic-chemistry.org The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 2-amino-4,5-dichlorobenzohydrazide. This intermediate can then be used in subsequent cyclization reactions to form fused heterocyclic systems, such as triazolophthalazines.

Reaction with Carbon-Centered Nucleophiles (e.g., Organometallic Reagents like Grignard and Gilman Reagents)

Carbon-centered nucleophiles, particularly organometallic reagents, can also attack the carbonyl groups of the anhydride ring. The nature of the product depends on the type of organometallic reagent used.

Grignard reagents (RMgX) are highly reactive organometallic compounds that typically add twice to acid anhydrides. masterorganicchemistry.commasterorganicchemistry.com The first addition leads to the formation of a ketone intermediate after ring opening. A second equivalent of the Grignard reagent then attacks the newly formed ketone, ultimately yielding a tertiary alcohol upon acidic workup. youtube.comyoutube.comgoogle.com

Gilman reagents (R₂CuLi), also known as organocuprates, are generally less reactive than Grignard reagents. youtube.commasterorganicchemistry.com This difference in reactivity allows for a more controlled reaction with acid anhydrides. Typically, Gilman reagents will add only once to the anhydride, leading to the formation of a ketone as the final product without proceeding to the tertiary alcohol. youtube.commasterorganicchemistry.com This selectivity makes Gilman reagents useful for the synthesis of 2-aminobenzophenones and related ketones from isatoic anhydrides. youtube.com

Table 2: Expected Products from the Reaction of this compound with Organometallic Reagents

| Reagent | Intermediate | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol |

Reduction of the Anhydride Moiety (e.g., using Lithium Aluminum Hydride)

The anhydride functionality of this compound can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com LiAlH₄ is a potent source of hydride ions (H⁻) that can reduce a wide variety of carbonyl-containing functional groups.

The reduction of an acid anhydride with LiAlH₄ typically proceeds in two stages. The first hydride addition leads to ring opening and the formation of an aldehyde and a carboxylate. Both of these intermediates are then further reduced by LiAlH₄ to primary alcohols. masterorganicchemistry.comyoutube.comyoutube.com Therefore, the reduction of this compound with a sufficient amount of LiAlH₄ is expected to yield 2-(hydroxymethyl)-4,5-dichlorobenzyl alcohol. Milder reducing agents may allow for the isolation of intermediate products. libretexts.org

Cyclocondensation Reactions Facilitated by Isatoic Anhydride Ring Opening

A significant application of the reactivity of isatoic anhydrides is in cyclocondensation reactions. These reactions involve an initial nucleophilic attack and ring opening, followed by an intramolecular cyclization to form a new heterocyclic ring. The synthesis of quinazoline (B50416) derivatives is a prime example of this reaction class. nih.gov

For instance, the reaction of this compound with a primary amine in the presence of a suitable cyclizing agent, such as an orthoester or an aldehyde, can lead to the formation of 6,7-dichloro-substituted quinazolin-4-ones. These multi-component reactions are highly efficient for building molecular complexity in a single step.

Similarly, reaction with hydrazine derivatives can lead to the formation of fused heterocyclic systems. For example, the reaction with cyanoacetylhydrazine could potentially lead to the formation of triazine or oxadiazine derivatives fused to the dichlorinated benzene (B151609) ring, following initial ring opening and subsequent cyclization. researchgate.net

Specific Reactivity of this compound: Electronic and Steric Effects of Halogenation

The presence of two chlorine atoms on the aromatic ring of this compound has a pronounced effect on its chemical reactivity compared to the unsubstituted parent molecule. These effects can be categorized as electronic and steric.

Electronic Effects: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). doubtnut.comyoutube.comdoubtnut.comvedantu.com This effect reduces the electron density of the aromatic ring and, by extension, the carbonyl carbons of the anhydride moiety. This decrease in electron density makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted isatoic anhydride. While chlorine also possesses a +R (resonance) effect due to its lone pairs of electrons, the inductive effect is generally considered to be dominant in influencing reactivity. doubtnut.comyoutube.comvedantu.com

Steric Effects: The chlorine atoms at the 4- and 5-positions are not adjacent to the reactive anhydride ring. Therefore, they are not expected to exert a significant steric hindrance on the approaching nucleophile at the carbonyl carbons. However, they may influence the conformation of intermediates and transition states, which could have a subtle effect on reaction rates and product distributions in certain cases.

Influence of Chlorine Substituents on Electrophilicity

The presence of two chlorine atoms at the 4 and 5-positions of the isatoic anhydride ring system significantly enhances the electrophilicity of the carbonyl carbons. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, by extension, on the carbonyl groups of the anhydride moiety. The diminished electron density makes the carbonyl carbons more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

The cumulative inductive effect of two chlorine atoms is more pronounced than that of a single substituent. This increased electrophilicity generally leads to higher reactivity of this compound towards nucleophiles compared to the unsubstituted isatoic anhydride. The electron-withdrawing nature of the chlorine substituents activates the anhydride ring towards nucleophilic acyl substitution reactions.

Regiochemical Control in Nucleophilic Additions

Nucleophilic attack on the isatoic anhydride ring can principally occur at two distinct electrophilic centers: the C2 carbonyl carbon (part of the cyclic carbamate) and the C4 carbonyl carbon (part of the cyclic anhydride). The regiochemical outcome of the reaction is dictated by the relative electrophilicity of these two positions and the nature of the attacking nucleophile.

Typically, nucleophilic attack on isatoic anhydrides is observed at the more reactive C4 carbonyl carbon. myttex.net This leads to the opening of the anhydride ring and the formation of 2-aminobenzoyl derivatives. For instance, reactions with amines and alcohols predominantly yield the corresponding amides and esters of 2-amino-4,5-dichlorobenzoic acid.

The table below summarizes the expected products from the reaction of this compound with common nucleophiles, based on the general reactivity patterns of isatoic anhydride derivatives.

| Nucleophile | Expected Major Product |

| Primary Amine (R-NH₂) | N-substituted-2-amino-4,5-dichlorobenzamide |

| Secondary Amine (R₂NH) | N,N-disubstituted-2-amino-4,5-dichlorobenzamide |

| Alcohol (R-OH) | Alkyl-2-amino-4,5-dichlorobenzoate |

It is important to note that while the C4 position is generally favored for nucleophilic attack, the electronic influence of the 4,5-dichloro substitution could potentially modulate the reactivity of the C2 position. However, without specific experimental data for this compound, the preferential attack at the C4 carbonyl remains the most probable pathway for ring opening.

Applications in the Synthesis of Complex Organic Architectures

Construction of Heterocyclic Systems from Isatoic Anhydride (B1165640) Building Blocks

The reactivity of 4,5-Dichloroisatoic anhydride is primarily characterized by the nucleophilic attack at its two electrophilic carbonyl centers. This reactivity profile enables its use as a synthon for ortho-amino-substituted benzoic acid derivatives, which can undergo subsequent cyclization reactions to form a variety of fused heterocyclic systems.

Quinazolinone and Quinazoline (B50416) Scaffolds

Quinazolinones and quinazolines are prominent heterocyclic motifs found in numerous natural products and synthetic compounds with a wide array of biological activities. This compound serves as a convenient precursor for the synthesis of 6,7-dichloro-substituted quinazolinone and quinazoline derivatives.

While not a direct synthesis of quinazolinones, the reaction of isatoic anhydrides with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) provides access to quinoline (B57606) scaffolds, which are structurally related to quinazolines. The reaction of substituted isatoic anhydrides with the sodium enolate of ethyl acetoacetate in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) leads to the formation of 4-hydroxyquinoline-3-carboxylates. In the case of this compound, this reaction is expected to yield ethyl 6,7-dichloro-4-hydroxy-2-methylquinoline-3-carboxylate. The reaction proceeds through the initial nucleophilic attack of the enolate on the more electrophilic carbonyl group of the anhydride, followed by decarboxylation and subsequent intramolecular cyclization.

Table 1: Synthesis of Substituted 4-Hydroxyquinolines from Isatoic Anhydrides and Ethyl Acetoacetate

| Isatoic Anhydride Reactant | Product | Reaction Conditions |

| Isatoic Anhydride | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | NaH, DMA, 120 °C |

| 5-Nitroisatoic anhydride | Ethyl 6-nitro-4-hydroxy-2-methylquinoline-3-carboxylate | NaH, DMA, 120 °C |

| This compound (Predicted) | Ethyl 6,7-dichloro-4-hydroxy-2-methylquinoline-3-carboxylate | NaOH, DMA, 100 °C (modified conditions) |

This table presents known reactions of substituted isatoic anhydrides and a predicted outcome for this compound based on established methodologies.

The most direct route to quinazolinone scaffolds from this compound involves its reaction with various nitrogen nucleophiles. Primary amines, for instance, react with the anhydride to form an intermediate 2-aminobenzamide (B116534) derivative, which can then undergo cyclization with a suitable one-carbon source to furnish the quinazolinone ring.

A common and efficient method is a one-pot, three-component reaction involving this compound, an amine, and an aldehyde. This reaction, often catalyzed by a Lewis or Brønsted acid, proceeds through the initial formation of the 2-aminobenzamide, followed by condensation with the aldehyde and subsequent cyclization to yield 2,3-dihydroquinazolin-4(1H)-ones. The resulting 6,7-dichloro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones if desired.

Table 2: Three-Component Synthesis of Dihydroquinazolinones from Isatoic Anhydride

| Amine | Aldehyde | Product (General Structure) |

| Aniline | Benzaldehyde | 2-Phenyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one |

| Methylamine | Formaldehyde | 3-Methyl-2,3-dihydroquinazolin-4(1H)-one |

| Various Amines (Predicted) | Various Aldehydes (Predicted) | 6,7-Dichloro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one |

This table illustrates the general applicability of the three-component reaction. Specific yields for the 6,7-dichloro derivatives would be dependent on the specific reactants and conditions used.

Benzimidazolones and Related Fused Heterocycles

Benzimidazolones are another class of heterocyclic compounds with significant biological properties. The synthesis of 5,6-dichlorobenzimidazol-2-one can be envisioned to start from this compound. A plausible synthetic route involves the reaction of the anhydride with a source of ammonia (B1221849) to form 2-amino-4,5-dichlorobenzamide (B1648494). This intermediate can then undergo a Hofmann rearrangement-type cyclization to yield the desired 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one.

Alternatively, a more direct, albeit analogous, reported synthesis of 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of 4,5-dichloro-1,2-phenylenediamine with urea (B33335) at elevated temperatures prepchem.com. This suggests that this compound could be a viable starting material, as it can be considered a masked form of 2-amino-4,5-dichlorobenzoic acid, a precursor to the diamine.

Phthalimides and Pyrroloquinazolones

The reaction of this compound with amines can also lead to the formation of phthalimide (B116566) derivatives under specific conditions. While the typical reaction with primary amines leads to quinazolinones, if the reaction is carried out in a way that promotes intramolecular cyclization of the intermediate anthranilamide derivative before condensation with another component, phthalimides can be formed.

More directly, the synthesis of 5,6-dichlorophthalimides can be achieved by analogy to the reactions of 4,5-dichlorophthalic anhydride. The reaction of 4,5-dichlorophthalic acid with amines in a high-boiling solvent like DMF is a known method to produce N-substituted 5,6-dichlorophthalimides nih.gov. Given that this compound can be hydrolyzed to 2-amino-4,5-dichlorobenzoic acid, which can be further converted to 4,5-dichlorophthalic acid, this provides an indirect but feasible route.

Synthesis of Other Fused and Bridged Systems

The versatile reactivity of this compound opens up possibilities for the synthesis of a variety of other fused and bridged heterocyclic systems through multicomponent reactions. By carefully selecting the reaction partners, it is possible to construct complex molecular architectures in a single step. For instance, reaction with a bifunctional nucleophile could lead to the formation of a seven-membered ring fused to the benzene (B151609) ring.

While specific examples utilizing this compound in the synthesis of complex fused or bridged systems are not extensively documented, the general principles of isatoic anhydride chemistry suggest its potential in this area. Future research may explore its application in the synthesis of novel benzodiazepines, benzothiazepines, and other medicinally relevant scaffolds.

Utilization of this compound for Dihalogenated Heterocyclic Compound Synthesis

The presence of two chlorine atoms on the aromatic ring of this compound provides a unique handle for the synthesis of dihalogenated heterocyclic compounds. These chlorine substituents can be retained in the final product, imparting specific physicochemical properties, or they can serve as sites for further functionalization. The anhydride moiety itself is a versatile reactive group, readily undergoing ring-opening reactions with a variety of nucleophiles, followed by cyclization to form a range of heterocyclic systems.

One of the most prominent applications of isatoic anhydrides, including the 4,5-dichloro derivative, is in the synthesis of quinazolinones. The reaction of this compound with primary amines or ammonia initially forms a 2-aminobenzamide intermediate, which can then cyclize to afford 6,7-dichloroquinazolinones. This approach allows for the introduction of various substituents at the 2 and 3 positions of the quinazolinone core, depending on the nature of the amine and any subsequent cyclizing agent used.

For instance, a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones. While specific studies detailing the use of this compound in such multicomponent reactions are not extensively documented in readily available literature, the general applicability of this method to substituted isatoic anhydrides suggests its potential for generating libraries of dihalogenated quinazolinone derivatives.

The following table summarizes the potential synthesis of dihalogenated heterocyclic compounds starting from this compound based on known reactions of isatoic anhydrides.

| Target Heterocycle | Reactants | General Reaction Conditions | Potential Product |

| Quinazolinone | Primary Amine | Heating in a suitable solvent | 6,7-Dichloro-3-substituted-quinazolin-4(3H)-one |

| Dihydroquinazolinone | Amine and Aldehyde | Multicomponent reaction, often with a catalyst | 2,3-Disubstituted-6,7-dichloro-2,3-dihydroquinazolin-4(1H)-one |

| Benzodiazepine | o-Phenylenediamine | Condensation reaction | 6,7-Dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

This table is illustrative of potential synthetic routes based on the known reactivity of isatoic anhydrides. Specific reaction conditions and yields would require experimental validation for this compound.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to populate chemical space and facilitate the discovery of new biologically active compounds. Isatoic anhydrides are valuable scaffolds in DOS due to their ability to participate in a variety of chemical transformations, leading to a wide range of molecular architectures.

The use of this compound in a DOS strategy allows for the creation of libraries of compounds with a conserved dihalogenated benzene ring, while introducing diversity at other positions of the molecule. This can be achieved through several strategies:

Building Block Diversity: By reacting this compound with a diverse set of primary amines, a library of N-substituted 2-amino-4,5-dichlorobenzamides can be generated. These intermediates can then be subjected to various cyclization reactions to produce a range of dihalogenated heterocyclic scaffolds.

Reaction Pathway Diversity: The 2-amino-4,5-dichlorobenzamide intermediates can be directed down different reaction pathways by employing a variety of reagents and reaction conditions. For example, reaction with different aldehydes, ketones, or orthoesters can lead to the formation of diverse quinazolinone and related heterocyclic systems.

Scaffold Diversity: While centered on the dihalogenated benzene core, it is conceivable to design reaction sequences that lead to different core heterocyclic systems. For example, by choosing appropriate reaction partners, it might be possible to synthesize dihalogenated benzodiazepines or other fused heterocyclic structures.

The generation of combinatorial libraries from this compound can be facilitated by solid-phase or solution-phase parallel synthesis techniques. In a typical solid-phase approach, an amine component could be attached to a solid support, followed by reaction with this compound and subsequent cyclization and cleavage from the resin. This would allow for the rapid and efficient synthesis of a large number of discrete dihalogenated compounds.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively reported, the principles of combinatorial chemistry are readily applicable to this starting material. The following table illustrates a hypothetical combinatorial library design based on the reaction of this compound with diverse building blocks.

| Library Scaffold | R1 (from Amine) | R2 (from Aldehyde) | Resulting Compound Class |

| 6,7-Dichloro-2,3-dihydroquinazolin-4(1H)-one | Methyl, Ethyl, Propyl, Benzyl | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | Dihalogenated Dihydroquinazolinones |

| Phenyl, 4-Fluorophenyl, 2-Pyridyl | Furan-2-carbaldehyde, Thiophene-2-carbaldehyde | Dihalogenated Dihydroquinazolinones |

This table represents a simplified example of how a combinatorial library could be constructed to explore chemical diversity around the 6,7-dichloroquinazolinone scaffold.

Computational Chemistry and Theoretical Studies on Isatoic Anhydride Systems

Quantum Chemical Calculations: Unveiling Electronic Structure and Energetics

Quantum chemical calculations are pivotal in modern chemistry, offering a lens into the molecular world. These computational methods allow for the detailed examination of electronic structures, molecular geometries, and the energetics that govern chemical behavior. For isatoic anhydride (B1165640) systems, particularly 4,5-Dichloroisatoic anhydride, these theoretical approaches provide invaluable data that complements experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. DFT calculations have been instrumental in elucidating the structural characteristics and stability of various chemical entities, including derivatives of cyclic anhydrides.

Table 1: Representative Theoretical Bond Lengths and Angles for a Dichlorinated Aromatic Anhydride System (based on a related compound)

| Parameter | Value |

| C-Cl Bond Length (Å) | 1.72 |

| C=O Bond Length (Å) | 1.22 |

| C-O (anhydride) Bond Length (Å) | 1.39 |

| C-C (aromatic) Bond Length (Å) | 1.40 |

| O=C-O Angle (°) | 121.5 |

| C-C-Cl Angle (°) | 119.8 |

Note: The data in this table is illustrative and based on general values for similar chlorinated aromatic anhydride structures as specific data for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Sites

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are critical in predicting the outcome of chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted cyclic anhydrides, the nature and position of substituents can significantly influence the energies of the frontier orbitals and, consequently, their reactivity. In the case of this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of both the HOMO and LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichlorinated Anhydride System

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are hypothetical and serve to illustrate the concept. Specific computational data for this compound is not available in the reviewed literature.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential, with red typically indicating regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For a molecule like this compound, the MEP surface would be expected to show a high negative potential around the carbonyl oxygen atoms, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms would exhibit a positive potential, rendering them sites for nucleophilic attack. The chlorine atoms, being electronegative, would also influence the charge distribution across the aromatic ring.

Mechanistic Investigations using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. By modeling the reaction pathway, chemists can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds.

Transition State Characterization and Reaction Pathway Elucidation

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of transition states is a central goal of mechanistic studies. Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving isatoic anhydride derivatives, such as nucleophilic attack at a carbonyl carbon, computational modeling can map out the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products, and determining their relative energies. This information allows for a detailed understanding of the reaction mechanism at the molecular level.

Calculation of Activation Barriers for Key Transformations

The activation barrier, or activation energy, is the minimum amount of energy required for a chemical reaction to occur. It represents the energy difference between the reactants and the transition state. The magnitude of the activation barrier is a critical factor in determining the rate of a reaction.

Computational methods can be used to calculate activation barriers with a high degree of accuracy. For key transformations of this compound, such as its reaction with nucleophiles, the calculation of the activation barrier would provide quantitative information about the reaction kinetics. For instance, in the reaction of a related compound, 4,5-Dichlorophthalic anhydride, with various nucleophiles, DFT studies have been performed to understand its chemical reactivity. nih.govsemanticscholar.org While specific activation energies for this compound are not available, the methodology employed in these studies on a similar molecule demonstrates the capability of computational chemistry to predict and rationalize reaction outcomes.

Theoretical Prediction of Spectroscopic Properties (for characterization of derivatives, not the compound itself)

Computational chemistry serves as a powerful tool in predicting the spectroscopic properties of novel isatoic anhydride derivatives, aiding in their structural confirmation and characterization. By simulating spectra before synthesis, researchers can gain insights into the expected experimental outcomes.

NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of isatoic anhydride derivatives. Methods such as the Gauge-Invariant Atomic Orbital (GIAO) are frequently employed, often in conjunction with Density Functional Theory (DFT), to predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts. modgraph.co.uk

These calculations begin with the geometry optimization of the proposed derivative's molecular structure. Subsequently, the nuclear shielding tensors are calculated. modgraph.co.uk The resulting isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is sensitive to the chosen computational method, basis set, and the modeling of solvent effects. modgraph.co.uk For complex molecules, comparing calculated shifts with experimental data can help confirm stereochemistry, identify conformational isomers, and assign specific resonances that may be ambiguous in experimental spectra alone.

Table 1: Illustrative Example of Calculated vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical N-Aryl Isatoic Anhydride Derivative

| Proton Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-6 | 7.85 | 7.91 | -0.06 |

| H-7 | 7.20 | 7.25 | -0.05 |

| H-8 | 8.15 | 8.22 | -0.07 |

| Aryl-H (ortho) | 7.50 | 7.55 | -0.05 |

| Aryl-H (meta) | 7.30 | 7.34 | -0.04 |

Note: This table is a hypothetical representation to illustrate the application of computational methods.

Vibrational Frequency Analysis (IR Spectroscopy)

Vibrational frequency analysis is a computational method that predicts the infrared (IR) spectrum of a molecule. For derivatives of isatoic anhydride, this is particularly useful for identifying characteristic vibrational modes associated with its functional groups. Anharmonic computational treatments are often necessary for an accurate comparison between theoretical and experimental spectra, as they can account for overtone and combination bands that are not captured by simpler harmonic calculations. helsinki.fi

The analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a set of vibrational frequencies and their corresponding normal modes. These calculated frequencies are often scaled by an empirical factor to correct for systematic errors inherent in the computational method.

Key predicted frequencies for isatoic anhydride derivatives include:

Symmetric and Asymmetric Carbonyl (C=O) Stretching: These are typically strong bands found in the 1750-1850 cm⁻¹ region. ucalgary.ca The energy separation between these two bands can provide information about the coupling between the carbonyl groups.

C-O-C Stretching: Vibrations of the anhydride ether linkage.

N-H or N-C Stretching: Depending on whether the nitrogen is substituted.

Aromatic C-H and C=C Stretching: Associated with the benzene (B151609) ring.

Table 2: Typical Calculated IR Vibrational Frequencies for a Generic Isatoic Anhydride Derivative

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (unsubstituted) | 3200-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Asymmetric C=O Stretch | 1800-1850 | Strong |

| Symmetric C=O Stretch | 1750-1790 | Strong |

| Aromatic C=C Stretch | 1580-1620 | Medium |

| C-N Stretch | 1300-1350 | Medium |

Note: This table provides representative frequency ranges.

Mass Spectrometry Fragmentation Pattern Prediction

Computational methods can be used to predict the fragmentation patterns of isatoic anhydride derivatives under mass spectrometry (MS) conditions. This involves calculating the energies of the parent molecular ion and various potential fragment ions. By comparing the relative energies of different dissociation pathways, the most likely fragmentation patterns can be identified. wikipedia.org

Common fragmentation processes for cyclic anhydrides include the loss of carbon monoxide (CO) and carbon dioxide (CO₂). ucalgary.ca For isatoic anhydride derivatives, key fragmentation events often initiate from the anhydride moiety. The specific fragmentation pattern will be heavily influenced by the nature of any substituent on the nitrogen atom or the aromatic ring.

For instance, in an N-alkyl derivative, a common fragmentation is alpha-cleavage adjacent to the nitrogen atom. libretexts.org Predicting these pathways helps in interpreting experimental mass spectra and confirming the structure of newly synthesized compounds.

Table 3: Plausible Predicted Mass Spectrometry Fragments for a Hypothetical N-Methyl-4,5-Dichloroisatoic Anhydride

| Fragment Structure / Loss | Description of Fragmentation | Predicted m/z |

|---|---|---|

| [M]+ | Molecular Ion | 245/247/249 |

| [M - CO]+ | Loss of Carbon Monoxide | 217/219/221 |

| [M - CO₂]+ | Loss of Carbon Dioxide | 201/203/205 |

| [M - CO - CO₂]+ | Sequential loss of CO and CO₂ | 173/175/177 |

Note: m/z values reflect the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ³⁷Cl). The presence of two chlorine atoms results in a characteristic isotopic pattern.

Computational Assessment of the Impact of 4,5-Dichloro Substitution on Reactivity and Selectivity

The introduction of two chlorine atoms at the 4- and 5-positions of the isatoic anhydride ring system significantly alters its electronic properties, which in turn impacts its reactivity and selectivity in chemical reactions. Computational studies, particularly those using Density Functional Theory (DFT), provide a quantitative framework for understanding these effects. Such studies have been performed on analogous systems like 4,5-dichlorophthalic anhydride to analyze its reactivity towards nucleophiles. nih.govnih.gov

The electron-withdrawing nature of the chlorine atoms via induction has several predictable consequences:

Increased Electrophilicity: The chlorine atoms pull electron density away from the aromatic ring and, consequently, from the carbonyl carbons. This increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Computational analysis of the molecular electrostatic potential (MEP) map would visually confirm regions of heightened positive potential around the carbonyl groups compared to the unsubstituted parent compound.

Lowering of LUMO Energy: The electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates that the molecule is a better electron acceptor, enhancing its reactivity with nucleophiles. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is also reduced, suggesting greater polarizability and reactivity.

Modified Acidity of N-H Proton: For the parent this compound, the electron-withdrawing effect of the chlorine atoms increases the acidity of the N-H proton. This facilitates deprotonation, which is often a key step in N-alkylation or N-arylation reactions. acs.org

These computational insights are crucial for predicting how this compound will behave in synthetic transformations, allowing chemists to anticipate its reactivity towards different nucleophiles and to understand the regioselectivity of reactions. For example, the enhanced electrophilicity of the carbonyl centers can influence which carbonyl group is preferentially attacked in asymmetric ring-opening reactions.

Table 4: Illustrative Comparison of Calculated Electronic Properties of Isatoic Anhydride vs. This compound

| Property | Isatoic Anhydride (Calculated) | This compound (Calculated) | Implication of Dichloro-Substitution |

|---|---|---|---|

| HOMO Energy | -7.2 eV | -7.5 eV | Increased oxidative stability |

| LUMO Energy | -1.8 eV | -2.3 eV | Increased electrophilicity / reactivity to nucleophiles |

| HOMO-LUMO Gap | 5.4 eV | 5.2 eV | Higher reactivity |

| Mulliken Charge on C4 Carbonyl | +0.45 | +0.49 | More susceptible to nucleophilic attack |

Note: The values in this table are representative and intended for illustrative purposes to demonstrate the trends predicted by computational analysis.

Emerging Research Directions and Future Perspectives in Isatoic Anhydride Chemistry

Development of Novel Catalytic Systems for Isatoic Anhydride (B1165640) Transformations

The transformation of isatoic anhydrides into a wide array of valuable heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While traditional methods have relied on stoichiometric reagents and harsh reaction conditions, the development of novel catalytic systems is paving the way for more efficient and selective syntheses.

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of isatoic anhydrides. Palladium-catalyzed reactions, in particular, have been instrumental in the development of new synthetic routes. For instance, the palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines provides a direct and atom-economical method for the synthesis of substituted isatoic anhydrides. This approach avoids the use of toxic phosgene (B1210022) and offers a versatile platform for accessing a diverse range of isatoic anhydride derivatives.

Rhodium(III)-catalyzed reactions have also shown promise in the decarbonylative annulation of isatoic anhydrides with alkynes. This methodology allows for the construction of complex polycyclic aromatic compounds, which are of significant interest in materials science and drug discovery. Furthermore, electrochemical methods are being explored for the direct decarboxylative cyclization of isatoic anhydrides with cyclic amines to construct polycyclic fused quinazolinones, offering a transition-metal-free and oxidant-free synthetic strategy. nih.gov

Acid catalysis continues to be a valuable tool for promoting transformations of isatoic anhydrides. Recent studies have demonstrated the use of acid-catalyzed conditions for the synthesis of isatoic anhydride-8-secondary amides, which serve as versatile intermediates for the preparation of various quinazoline (B50416) derivatives with potential medicinal applications.

The following table summarizes some of the key catalytic systems being developed for isatoic anhydride transformations:

| Catalyst System | Transformation | Key Advantages |

| Palladium(II) | C-H Bond Carbonylation of N-Alkyl Anilines | Direct synthesis, atom economy, avoids toxic reagents |

| Rhodium(III) | Decarbonylative Annulation with Alkynes | Access to complex polycyclic aromatic compounds |

| Electrochemical | Decarboxylative Cyclization with Cyclic Amines | Transition-metal-free, oxidant-free |

| Acid Catalysis | Synthesis of Isatoic Anhydride-8-Secondary Amides | Access to medicinally relevant quinazoline derivatives |

Application of Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, is rapidly gaining traction as a transformative technology in chemical synthesis. mdpi.com Its ability to offer precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles makes it an attractive alternative to traditional batch processing. mdpi.comcmu.edu The application of flow chemistry to the synthesis of derivatives from isatoic anhydrides, such as active pharmaceutical ingredients (APIs), is an area of growing interest. nih.govnih.gov

For the synthesis of compounds derived from 4,5-Dichloroisatoic anhydride, flow chemistry could offer several advantages. The precise temperature control afforded by microreactors could be crucial in managing the exothermic nature of certain reactions and in controlling the regioselectivity of nucleophilic attack on the anhydride ring. Furthermore, the enhanced mixing in flow reactors could lead to improved reaction rates and higher yields, particularly in multiphasic reaction systems. The integration of in-line analytical techniques, such as FTIR and NMR, can enable real-time reaction monitoring and optimization, leading to the rapid development of robust and efficient synthetic processes. mdpi.com

Exploration of Isatoic Anhydrides in Materials Science and Polymer Chemistry

Isatoic anhydrides are not only valuable intermediates in the synthesis of small molecules but also hold significant potential as monomers and building blocks in materials science and polymer chemistry. The ability of the isatoic anhydride ring to undergo ring-opening polymerization or to release carbon dioxide upon reaction makes it a versatile component for the creation of novel materials with unique properties. semanticscholar.org

One of the established applications of isatoic anhydride is as a blowing agent in the polymer industry. semanticscholar.org Its thermal decomposition to release carbon dioxide can be harnessed to create foamed polymers with controlled density and porosity. Furthermore, isatoic anhydrides can undergo ring-scission polymerization to form polyanthranilides, a class of polyamides. researchgate.net While simple isatoic anhydride has been shown to polymerize, the incorporation of substituents on the aromatic ring, such as the chloro groups in this compound, could lead to polymers with modified properties, such as enhanced thermal stability, flame retardancy, and altered solubility.

The reactivity of the anhydride group in this compound with various nucleophiles opens up possibilities for its use as a monomer in the synthesis of a variety of polymers, including polyamides, polyimides, and polyesters. The presence of the two chlorine atoms on the benzene (B151609) ring can be expected to influence the properties of the resulting polymers, potentially leading to materials with higher glass transition temperatures and improved chemical resistance. These properties could make them suitable for applications in high-performance plastics and coatings. nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. researchgate.net These powerful computational tools are being employed to predict reaction outcomes, optimize reaction conditions, and even discover novel synthetic pathways. mdpi.com In the context of isatoic anhydride chemistry, AI and ML hold the potential to accelerate the development of new reactions and processes.

Machine learning models can be trained on large datasets of known reactions to predict the reactivity of new substrates. For instance, a model could be developed to predict the regioselectivity of nucleophilic attack on substituted isatoic anhydrides, such as this compound. semanticscholar.org This would allow chemists to anticipate the outcome of a reaction and select the most appropriate conditions to achieve the desired product. Such predictive models can significantly reduce the number of experiments required, saving time and resources.

The ultimate goal of AI in chemical synthesis is the de novo design of synthetic routes. Retrosynthesis algorithms, powered by machine learning, can propose synthetic pathways to a target molecule starting from simple, commercially available building blocks. The application of such tools to complex molecules derived from this compound could uncover novel and more efficient synthetic strategies that may not be apparent to a human chemist.

Future Research on this compound: Untapped Reactivities and Synthetic Utility

While the chemistry of isatoic anhydride itself has been extensively studied, the synthetic potential of many of its substituted derivatives, including this compound, remains largely unexplored. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to significantly influence the reactivity of the molecule, opening up new avenues for synthetic exploration.

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNA) reactions. Future research could focus on exploring the displacement of one or both chlorine atoms with various nucleophiles, such as amines, alkoxides, and thiolates. This would provide access to a wide range of novel, highly functionalized anthranilic acid and isatoic anhydride derivatives that are not readily accessible through other means.

The influence of the chloro-substituents on the reactivity of the anhydride moiety also warrants further investigation. It is plausible that the increased electrophilicity of the carbonyl carbons could lead to enhanced reactivity towards a broader range of nucleophiles under milder conditions. This could be exploited in the development of new catalytic transformations and in the synthesis of novel heterocyclic systems.

Furthermore, the unique electronic and steric properties of this compound make it an interesting building block for the synthesis of functional materials. The incorporation of this unit into polymers or organic electronic materials could lead to novel properties, such as altered photophysical characteristics or improved charge transport. The exploration of this compound in the context of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could also yield new materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dichloroisatoic anhydride, and how do researchers select the optimal method?

- Answer: The synthesis of this compound typically involves cyclization or chlorination of precursor compounds. A prominent route starts with acenaphthene, which undergoes sequential oxidation and chlorination steps to yield the anhydride . Researchers select methods based on factors such as starting material availability, reaction scalability, and purity requirements. For instance, chlorination conditions (e.g., temperature, catalyst) must be optimized to avoid over-chlorination byproducts. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring reaction progress and verifying product identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer: Infrared (IR) spectroscopy identifies characteristic anhydride carbonyl stretches (~1770–1810 cm⁻¹), while and NMR confirm the aromatic and chlorine-substituted structures. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, essential for distinguishing isomers or impurities. For example, in studies of its derivatives, NMR signals between δ 7.5–8.5 ppm confirm aromatic protons, and chlorine isotopic patterns in MS help verify substitution sites .

Q. What are the typical nucleophilic reactions involving this compound, and how are the products analyzed?

- Answer: The anhydride reacts with nucleophiles like amines or thiosemicarbazide via ring-opening to form dicarboxylic acid derivatives or phthalimides. For instance, reaction with primary amines yields amide-linked products, monitored by the disappearance of anhydride carbonyl peaks in IR. High-performance liquid chromatography (HPLC) coupled with UV detection quantifies reaction completion, while X-ray crystallography resolves stereochemical outcomes in crystalline products .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict the reactivity and properties of this compound derivatives?

- Answer: DFT calculations (e.g., B3LYP/6-311G(d,p)) model reaction pathways, such as nucleophilic attack at carbonyl groups, and predict thermodynamic stability of products. For example, studies on thiosemicarbazide derivatives revealed that electron-withdrawing chlorine substituents lower the LUMO energy, enhancing electrophilicity at the carbonyl carbon. These insights guide experimental design, such as selecting solvents that stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.